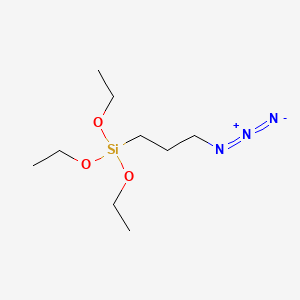

3-(Azidopropyl)triethoxysilane

Description

The exact mass of the compound 3-(Azidopropyl)triethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Azidopropyl)triethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azidopropyl)triethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-azidopropyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFNCWQATZVOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003292 | |

| Record name | (3-Azidopropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83315-69-9 | |

| Record name | (3-Azidopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Azidopropyl)triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Azidopropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(azidopropyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Azidopropyl)triethoxysilane chemical structure

An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane

Introduction

3-(Azidopropyl)triethoxysilane is an organosilicon compound widely utilized as a versatile crosslinking and surface modification agent.[1] Its unique bifunctional structure, featuring a triethoxysilane (B36694) group at one end and an azide (B81097) terminal group at the other, enables the covalent linkage of organic molecules to inorganic substrates.[1][2] The triethoxysilane moiety facilitates strong bonding to hydroxyl-rich surfaces such as glass, silicon oxide, and various metal oxides, while the azide group provides a reactive handle for subsequent bioconjugation reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers in materials science and drug development.

Chemical Structure and Properties

3-(Azidopropyl)triethoxysilane is characterized by a central silicon atom bonded to three ethoxy groups and a propyl chain terminating with an azide functional group.[1] Its key chemical and physical properties are summarized below.

Physicochemical Data

| Property | Value |

| CAS Number | 83315-69-9[1][5] |

| Molecular Formula | C₉H₂₁N₃O₃Si[1][6] |

| Molecular Weight | 247.37 g/mol [1][6] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 0.981 g/mL at 20°C[1][2][7] |

| Boiling Point | 72-75°C at 0.5 mmHg[1][2][7] |

| Refractive Index | 1.4257 at 20°C[1][2][7] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[1][5] |

| InChI Key | DHFNCWQATZVOGB-UHFFFAOYSA-N[1][] |

The compound is sensitive to moisture and reacts slowly with water, leading to the hydrolysis of the ethoxy groups and liberating ethanol.[2][7][9] For stability, it should be stored in sealed containers under an inert gas atmosphere at temperatures below 15-30°C.[5][9]

Chemical Structure Diagram

Caption: Chemical structure of 3-(Azidopropyl)triethoxysilane.

Synthesis

The primary synthetic route for 3-(Azidopropyl)triethoxysilane involves a nucleophilic substitution reaction.[1] This established method uses 3-chloropropyltriethoxysilane as the starting material and sodium azide as the azide source.[1] The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the displacement of the terminal chlorine atom by the azide anion.[1] Following the reaction, the product can be purified by distillation or chromatography.[1]

Core Applications in Research and Drug Development

The dual functionality of 3-(Azidopropyl)triethoxysilane makes it a valuable tool in various scientific fields.

-

Surface Modification and Immobilization : As a silane (B1218182) coupling agent, it is extensively used to form a stable organic monolayer on inorganic surfaces like glass and silicon oxide.[1] The triethoxysilane group covalently bonds with surface hydroxyl groups, exposing the azide functionality for further reactions.[1][2]

-

Bioconjugation via Click Chemistry : The terminal azide group is a key component in bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This allows for the highly efficient and specific attachment of biomolecules (e.g., proteins, DNA, peptides) that have been pre-functionalized with an alkyne group.[1][3][4]

-

Biosensor Development : By immobilizing specific biomolecules like antibodies or enzymes onto sensor surfaces, 3-(Azidopropyl)triethoxysilane is crucial for fabricating sensitive and specific biosensors for detecting target analytes.[1]

-

Drug Discovery : In high-throughput screening, drug targets can be immobilized on surfaces, which is facilitated by this silane, to screen libraries of potential drug candidates.[1]

-

Nanoparticle Functionalization : It is used to modify the surface of silica (B1680970) nanoparticles, enabling their conjugation with therapeutic agents or targeting ligands for applications in drug delivery and diagnostics.[2]

Experimental Protocols

Protocol 1: Surface Silanization of Glass or Silicon Substrates

This protocol details the procedure for creating an azide-functionalized surface on a glass or silicon oxide substrate, a foundational step for subsequent bioconjugation.

Materials:

-

Glass or silicon oxide substrates (e.g., microscope slides, coverslips)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive)

-

Deionized (DI) water

-

Anhydrous Toluene (B28343)

-

3-(Azidopropyl)triethoxysilane (APTES)

-

Ethanol

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the substrates in Piranha solution for 30 minutes at room temperature in a fume hood to remove organic residues and generate surface silanol (B1196071) (-OH) groups.[10]

-

Carefully remove the substrates and rinse them extensively with DI water.[10]

-

Dry the substrates using a nitrogen gas stream.[10]

-

Bake the clean substrates in an oven at 110°C for 30 minutes to eliminate any residual water.[10]

-

-

Silanization:

-

Prepare a 2% (v/v) solution of 3-(Azidopropyl)triethoxysilane in anhydrous toluene in a clean, dry reaction vessel.

-

Immerse the dried substrates in the silane solution.[10]

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[10]

-

Remove the substrates from the solution and rinse thoroughly with fresh toluene to wash away any non-covalently bound silane.[10]

-

Perform a final rinse with ethanol, followed by DI water.[10]

-

-

Curing and Storage:

-

Dry the functionalized substrates under a nitrogen gas stream.[10]

-

Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.[10]

-

The azide-functionalized substrates are now ready for bioconjugation or can be stored in a desiccator for future use.

-

Workflow for Surface Functionalization and Bioconjugation

Caption: Workflow for surface modification and bioconjugation.

Safety and Handling

3-(Azidopropyl)triethoxysilane requires careful handling. It is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye damage.[6][9] The compound is moisture-sensitive and its hydrolysis produces ethanol.[9] Contact with strong acids can lead to the formation of toxic hydrazoic acid.[9] It may also form explosive azides upon contact with certain metals like copper, silver, and lead.[9] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

References

- 1. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]

- 2. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 3-(Azidopropyl)triethoxysilane | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(azidopropyl)triethoxysilane | 83315-69-9 [chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

3-(Azidopropyl)triethoxysilane (CAS 83315-69-9): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Azidopropyl)triethoxysilane, a versatile organosilane compound widely utilized in surface chemistry, bioconjugation, and materials science. This document details its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and its role in biological research.

Core Properties and Specifications

3-(Azidopropyl)triethoxysilane is an organosilicon compound featuring a terminal azide (B81097) group and a hydrolyzable triethoxysilane (B36694) moiety.[1][2] This bifunctional nature allows it to act as a molecular bridge between inorganic substrates and organic molecules, making it an invaluable tool in various scientific disciplines.[1]

| Property | Value | Reference(s) |

| CAS Number | 83315-69-9 | [3][4] |

| Molecular Formula | C₉H₂₁N₃O₃Si | [1][3][4] |

| Molecular Weight | 247.37 g/mol | [1][3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 72-75 °C at 0.5 mmHg | [3][5] |

| Density | 0.981 g/cm³ | [3][5] |

| Refractive Index | 1.4257 | [5] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC | [3][4] |

Synthesis of 3-(Azidopropyl)triethoxysilane

The most common and established method for synthesizing 3-(Azidopropyl)triethoxysilane is through a nucleophilic substitution reaction.[1] This typically involves the reaction of 3-chloropropyltriethoxysilane with sodium azide in a polar aprotic solvent.[1]

Synthesis of 3-(Azidopropyl)triethoxysilane.

Experimental Protocol: Synthesis

A general protocol for the synthesis of 3-(azidopropyl)triethoxysilane is as follows:

-

Preparation: In a well-ventilated fume hood, dissolve sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]

-

Reaction: Slowly add 3-chloropropyltriethoxysilane to the sodium azide solution while stirring.[1]

-

Heating: Heat the reaction mixture under reflux with continuous stirring for several hours to ensure the completion of the reaction.[6]

-

Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

Purification: The crude product is then purified by vacuum distillation to yield pure 3-(azidopropyl)triethoxysilane.[1][6]

Key Applications and Experimental Protocols

The utility of 3-(Azidopropyl)triethoxysilane stems from its two reactive functional groups. The triethoxysilane group readily reacts with hydroxylated surfaces such as glass, silicon oxide, and metal oxides to form stable covalent bonds.[1] The azide group provides a versatile handle for the attachment of biomolecules and other organic moieties, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

Surface Modification and Functionalization

3-(Azidopropyl)triethoxysilane is extensively used to modify the surfaces of various substrates to introduce azide functionalities. These azide-terminated surfaces can then be used for the immobilization of biomolecules, nanoparticles, and other materials.

Workflow for Surface Modification and Biomolecule Immobilization.

-

Cleaning: Thoroughly clean the glass slides by sonicating in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) to remove organic contaminants. Further treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

Silanization: Prepare a 2% (v/v) solution of 3-(Azidopropyl)triethoxysilane in anhydrous toluene (B28343). Immerse the cleaned and dried glass slides in the silane solution and incubate at room temperature for 1-2 hours.

-

Washing: After incubation, rinse the slides with toluene to remove any unbound silane, followed by a final rinse with ethanol and deionized water.

-

Curing: Dry the functionalized slides under a stream of nitrogen and then cure them in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer. The azide-functionalized slides are now ready for subsequent click chemistry reactions.

"Click Chemistry" for Bioconjugation

The azide group of 3-(Azidopropyl)triethoxysilane is a key participant in the highly efficient and specific CuAAC "click" reaction. This reaction allows for the covalent attachment of alkyne-containing molecules, such as proteins, peptides, nucleic acids, and small molecule drugs, to the azide-functionalized surface.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Prepare Solutions:

-

Peptide Solution: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Copper Sulfate (B86663) Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄) in deionized water.

-

Sodium Ascorbate (B8700270) Solution: Prepare a fresh stock solution of sodium ascorbate in deionized water. This acts as a reducing agent to generate the active Cu(I) catalyst in situ.

-

Ligand Solution (Optional but Recommended): A copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to improve reaction efficiency and reduce cytotoxicity. Prepare a stock solution of the ligand in deionized water.

-

-

Reaction Mixture: In a microcentrifuge tube, combine the peptide solution with the copper sulfate solution (and ligand, if used).

-

Initiate Reaction: Add the sodium ascorbate solution to the mixture to initiate the click reaction.

-

Incubation: Gently mix the solution and apply it to the azide-functionalized surface. Incubate at room temperature for 1-2 hours in a humidified chamber to prevent evaporation.

-

Washing: After incubation, thoroughly wash the surface with buffer and deionized water to remove any unbound peptide and reaction reagents.

-

Drying and Storage: Dry the surface under a stream of nitrogen. The surface with the immobilized peptide is now ready for use in cell culture or other biological assays.

Application in Studying Cellular Signaling

By immobilizing specific biomolecules, surfaces functionalized with 3-(Azidopropyl)triethoxysilane can be used as platforms to study cellular signaling pathways. For instance, immobilizing a peptide ligand that binds to a specific cell surface receptor can trigger a downstream signaling cascade, allowing researchers to investigate the molecular mechanisms of cell adhesion, proliferation, and differentiation. A key pathway that can be studied using such functionalized surfaces is the integrin-mediated signaling cascade, which involves the activation of Focal Adhesion Kinase (FAK).

Integrin-Mediated Signaling via an Immobilized Ligand.

Safety and Handling

3-(Azidopropyl)triethoxysilane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7] It is a skin and eye irritant and may be harmful if swallowed or inhaled.[7] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[7] The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] It may form explosive azides on contact with certain metals like copper, lead, and silver.[7]

Conclusion

3-(Azidopropyl)triethoxysilane is a powerful and versatile chemical tool for researchers in chemistry, materials science, and the life sciences. Its ability to functionalize a wide range of surfaces and its compatibility with the robust and efficient "click chemistry" make it an ideal choice for the immobilization of biomolecules in applications ranging from biosensor development to fundamental studies of cellular behavior. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in a variety of research settings.

References

- 1. Surface chemistry modulates focal adhesion composition and signaling through changes in integrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomolecule-functionalized dental implant surfaces: Towards augmenting soft tissue integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immobilization of Growth Factors for Cell Therapy Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent immobilization of epidermal growth factor molecules for single-molecule imaging analysis of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of epidermal growth factor immobilization on 3D biocompatible scaffolds to promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Azidopropyl)triethoxysilane, a versatile organosilane compound. It details its core applications in surface modification, nanoparticle functionalization, and bioconjugation, with a focus on its role in advanced drug delivery and diagnostics. This document includes detailed experimental protocols and a visual representation of a key experimental workflow.

Core Properties of 3-(Azidopropyl)triethoxysilane

3-(Azidopropyl)triethoxysilane is a bifunctional molecule that features a terminal azide (B81097) group and hydrolyzable ethoxysilane (B94302) groups. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic molecules, making it an invaluable tool in materials science and biotechnology.

Physical and Chemical Data

The key physical and chemical properties of 3-(Azidopropyl)triethoxysilane are summarized in the table below. This data is essential for its proper handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₉H₂₁N₃O₃Si |

| Molecular Weight | 247.37 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 72-75 °C at 0.5 mmHg[1] |

| Density | 0.981 g/mL at 20 °C[1] |

| Refractive Index | 1.4257 at 20 °C[1] |

| Solubility | Reacts with water. Soluble in common organic solvents such as ethanol (B145695), methanol, and toluene. |

| CAS Number | 83315-69-9 |

Key Chemical Reactions and Mechanisms

The utility of 3-(Azidopropyl)triethoxysilane is primarily derived from two key chemical transformations: the hydrolysis and condensation of its triethoxysilane (B36694) group and the azide-alkyne cycloaddition reaction of its terminal azide group.

Hydrolysis and Condensation

The triethoxysilane moiety of 3-(Azidopropyl)triethoxysilane undergoes a two-step hydrolysis and condensation process, which is the basis for its application in surface modification.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) are hydrolyzed to form silanol (B1196071) groups (-OH). This reaction is often catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., silica (B1680970), metal oxides) to form stable siloxane bonds (Si-O-Substrate). Alternatively, they can condense with other silanol groups to form a cross-linked polysiloxane network on the surface.

The extent of hydrolysis and condensation can be controlled by factors such as pH, water concentration, and reaction time.

Azide-Alkyne Cycloaddition ("Click Chemistry")

The terminal azide group (-N₃) of 3-(Azidopropyl)triethoxysilane is a key functional handle for the covalent attachment of biomolecules and other organic moieties through the highly efficient and specific azide-alkyne Huisgen cycloaddition reaction, a cornerstone of "click chemistry". This reaction can be either copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) with a cyclooctyne (B158145) derivative, forming a stable triazole linkage. This bioorthogonal reaction is highly specific and can be performed in aqueous buffers, making it ideal for bioconjugation applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 3-(Azidopropyl)triethoxysilane.

Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles with 3-(Azidopropyl)triethoxysilane to introduce azide functionalities on their surface.

Materials:

-

Silica nanoparticles

-

3-(Azidopropyl)triethoxysilane

-

Anhydrous ethanol

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Preparation of Silica Nanoparticle Suspension: Disperse a known amount of silica nanoparticles in a solution of ethanol and deionized water in a round-bottom flask. For instance, to a solution of 115 mL of ethanol and 3.75 mL of deionized water, add a specific quantity of silica nanoparticles.[2]

-

Addition of Catalyst: Add 3.75 mL of ammonium hydroxide solution to the nanoparticle suspension to catalyze the hydrolysis of the silane (B1218182).[2]

-

Silanization: While stirring the suspension vigorously, add a calculated amount of 3-(Azidopropyl)triethoxysilane dropwise. The amount of silane will depend on the desired surface coverage.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

-

Washing: Collect the functionalized nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Discard the supernatant and resuspend the nanoparticles in fresh ethanol to remove unreacted silane and byproducts.

-

Purification: Repeat the washing step at least three times.

-

Final Product: The final product is a stable suspension of azide-functionalized silica nanoparticles in ethanol, ready for further conjugation.

Functionalization of Gold Nanoparticles

This protocol outlines the surface modification of gold nanoparticles (AuNPs) with 3-(Azidopropyl)triethoxysilane. Thiol chemistry is typically used to anchor silanes to gold surfaces. A thiol-containing silane can be used as a primary layer, followed by the azide-silane, or a co-condensation approach can be employed.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

(3-Mercaptopropyl)triethoxysilane (MPTES)

-

3-(Azidopropyl)triethoxysilane

-

Anhydrous ethanol

-

Ammonium hydroxide solution (28-30%)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

Thiolation of AuNPs: To a solution of citrate-stabilized AuNPs, add a solution of MPTES in ethanol. The thiol groups will displace the citrate (B86180) ions and form a self-assembled monolayer on the gold surface. Stir the mixture at room temperature for 12 hours.

-

Purification: Purify the thiolated AuNPs by centrifugation to remove excess MPTES.

-

Silica Shell Formation and Azide Functionalization: Resuspend the thiolated AuNPs in a mixture of ethanol and water. Add ammonium hydroxide to catalyze the hydrolysis and condensation of a mixture of tetraethoxysilane (TEOS) and 3-(Azidopropyl)triethoxysilane to form a thin silica shell with azide functionalities on the surface of the AuNPs.

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.

-

Washing and Purification: Collect the azide-functionalized AuNPs by centrifugation and wash them multiple times with ethanol and then water to remove any unreacted reagents.

-

Final Product: The final product is a stable aqueous suspension of azide-functionalized, silica-coated gold nanoparticles.

Antibody Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-modified antibody to the azide-functionalized nanoparticles prepared in the previous protocols.

Materials:

-

Azide-functionalized nanoparticles

-

Alkyne-modified antibody (e.g., containing a DBCO or other cyclooctyne group for copper-free click chemistry)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction tube

-

Incubator/shaker

Procedure:

-

Preparation of Reactants: Prepare a solution of the azide-functionalized nanoparticles in PBS. Prepare a separate solution of the alkyne-modified antibody in PBS.

-

Conjugation Reaction: Mix the nanoparticle and antibody solutions in a reaction tube. The molar ratio of nanoparticles to antibody should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle shaking.

-

Purification: Remove the excess, unconjugated antibody by centrifugation or size-exclusion chromatography.

-

Final Product: The purified product is a suspension of antibody-conjugated nanoparticles, ready for use in targeted drug delivery or diagnostic applications.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the preparation of antibody-conjugated nanoparticles for targeted cell imaging or drug delivery, utilizing 3-(Azidopropyl)triethoxysilane.

Caption: Workflow for antibody-nanoparticle conjugation and targeted cell interaction.

Signaling Pathway Interaction

The antibody-nanoparticle conjugates created using 3-(Azidopropyl)triethoxysilane are designed to interact with specific cellular signaling pathways. For instance, an antibody targeting a receptor tyrosine kinase (RTK) on a cancer cell, when conjugated to a nanoparticle carrying a cytotoxic drug, can facilitate the targeted delivery of the drug upon receptor-mediated endocytosis. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target effects. The specific signaling pathway engaged depends on the antibody chosen and the nature of the therapeutic or diagnostic agent carried by the nanoparticle.

The following diagram illustrates a generalized signaling pathway for receptor-mediated endocytosis and subsequent drug release from a functionalized nanoparticle.

Caption: Receptor-mediated endocytosis of an antibody-nanoparticle conjugate.

References

An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane: Properties, Applications, and Experimental Protocols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Azidopropyl)triethoxysilane, a key reagent in surface functionalization and bioconjugation. This document details its chemical and physical properties, outlines its primary applications in research and drug development, and offers detailed experimental protocols for its use in modifying surfaces and immobilizing biomolecules via "click chemistry."

Core Properties of 3-(Azidopropyl)triethoxysilane

3-(Azidopropyl)triethoxysilane is an organosilane compound featuring a terminal azide (B81097) group, making it an ideal bifunctional linker for a variety of applications. The triethoxysilane (B36694) group allows for covalent attachment to silica-based substrates and other materials with hydroxyl groups, while the azide group provides a reactive handle for subsequent bioconjugation reactions.

| Property | Value | References |

| Molecular Formula | C9H21N3O3Si | [1][2][3][4][5] |

| Molecular Weight | 247.37 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light straw liquid | [3] |

| Density | 0.981 g/mL | [2][4] |

| Boiling Point | 72-75 °C at 0.5 mmHg | [2][4] |

| CAS Number | 83315-69-9 | [2][3][4] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC | [2] |

| InChI Key | DHFNCWQATZVOGB-UHFFFAOYSA-N | [3] |

Applications in Research and Drug Development

The primary utility of 3-(Azidopropyl)triethoxysilane lies in its role as a surface-modifying agent. Its ability to introduce an azide functionality onto a variety of substrates is particularly valuable in the field of bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction is characterized by its high efficiency, specificity, and biocompatibility.

Key application areas include:

-

Immobilization of Biomolecules: Covalently attaching proteins, peptides, enzymes, and nucleic acids to solid supports like silica (B1680970) nanoparticles, magnetic beads, and glass slides for applications in biosensors, diagnostics, and biocatalysis.

-

Drug Delivery: Functionalizing nanoparticles to create targeted drug delivery systems. The azide group allows for the attachment of targeting ligands or therapeutic molecules.

-

Tissue Engineering: Modifying scaffold surfaces to enhance cell adhesion and proliferation by immobilizing bioactive peptides or growth factors.

-

Proteomics and Genomics: Creating microarrays and other analytical platforms for high-throughput screening and analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving 3-(Azidopropyl)triethoxysilane.

Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol describes the process of modifying the surface of silica nanoparticles with 3-(Azidopropyl)triethoxysilane to introduce azide functional groups.

Materials and Reagents:

-

Silica nanoparticles (SiNPs)

-

3-(Azidopropyl)triethoxysilane

-

Ethanol

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Deionized water

-

Centrifuge

-

Sonicator

Procedure:

-

Nanoparticle Suspension: Disperse a known quantity of silica nanoparticles in ethanol. For example, create a 5 mg/mL solution.

-

Silanization Reaction: In a separate container, prepare a solution of 3-(Azidopropyl)triethoxysilane in ethanol. The concentration will depend on the desired surface coverage.

-

Reaction Initiation: To the silica nanoparticle suspension, add the 3-(Azidopropyl)triethoxysilane solution and a catalytic amount of ammonium hydroxide to initiate the hydrolysis and condensation reaction.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 12-24 hours) at room temperature with constant stirring.

-

Washing and Purification: After the reaction is complete, centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Resuspension and Sonication: Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol. Sonicate the suspension to ensure proper dispersion and removal of unreacted silane.

-

Repeat Washing: Repeat the centrifugation and resuspension steps at least three times to thoroughly clean the nanoparticles.

-

Final Dispersion: After the final wash, resuspend the azide-functionalized silica nanoparticles in the desired solvent for storage or immediate use in the next step.

Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an alkyne-containing biomolecule to the azide-functionalized surface.

Materials and Reagents:

-

Azide-functionalized substrate (e.g., nanoparticles, glass slide)

-

Alkyne-containing biomolecule (e.g., peptide, protein, oligo)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of CuSO4 in deionized water (e.g., 20 mM).

-

Prepare a stock solution of the copper ligand (e.g., THPTA) in deionized water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 300 mM).

-

Dissolve the alkyne-containing biomolecule in an appropriate buffer.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the azide-functionalized substrate with the alkyne-containing biomolecule in a suitable buffer.

-

Add the THPTA ligand solution to the mixture.

-

Add the CuSO4 solution to the mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

-

Initiation of the Click Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light, especially if fluorescently labeled molecules are used.

-

-

Quenching and Purification:

-

If necessary, the reaction can be quenched by adding a chelating agent like EDTA.

-

Purify the conjugated product by centrifugation (for nanoparticles) or thorough rinsing (for surfaces) to remove unreacted biomolecules and catalyst components.

-

Visualizations

Experimental Workflow for Surface Functionalization and Bioconjugation

Caption: Workflow for surface modification and bioconjugation.

Chemical Pathway of Silanization and Click Chemistry

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

Technical Guide: Safety and Handling of 3-(Azidopropyl)triethoxysilane

This document provides a comprehensive technical overview of the safety data, handling procedures, and hazard evaluation for 3-(Azidopropyl)triethoxysilane, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identification and Properties

3-(Azidopropyl)triethoxysilane is an organosilicon compound used as a coupling agent for surface modification, particularly in the immobilization of biomolecules via "click chemistry".[1] Its bifunctional nature, possessing a reactive azide (B81097) group and hydrolyzable ethoxysilane (B94302) groups, requires careful handling.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-azidopropyl(triethoxy)silane[2] |

| CAS Number | 83315-69-9[2][3] |

| EC Number | 280-374-1[2][3] |

| Molecular Formula | C₉H₂₁N₃O₃Si[1][2][3] |

| Molecular Weight | 247.37 g/mol [1][2][3][4] |

| Synonyms | (3-AZIDOPROPYL)TRIETHOXYSILANE[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[4][5] |

| Appearance | Colorless to Straw/Amber liquid[1][4][5] |

| Odor | Mild[4][5] |

| Boiling Point | 72-75°C at 0.5 mmHg[1] |

| Density | 0.981 g/mL at 20°C[1][6] |

| Refractive Index | 1.4257[1][6] |

| Hydrolytic Sensitivity | Reacts slowly with water and moisture.[5][6] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin contact, eye contact, and ingestion.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin[2][3][7] or H312: Harmful in contact with skin[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[5] |

Key Hazards and Reactivity:

-

Moisture Sensitivity: Reacts with water and moisture, liberating ethanol.[4][5] The hydrolysis product, ethanol, can have chronic effects on the central nervous system.[4][5]

-

Acid Sensitivity: Contact with strong acids may lead to the formation of toxic and explosive hydrazoic acid.[4][5]

-

Metal Reactivity: May form explosive heavy metal azides upon contact with copper, lead, silver, mercury, brass, or bronze.[4][5]

-

Thermal Stability: Stable in sealed containers when stored below 30°C.[4][5] Exposure to heat, sparks, or open flames should be avoided.[4][5]

Experimental Safety Protocols

The hazard classifications listed above are determined by standardized toxicological tests. Below are summaries of the general methodologies for these key experiments.

Acute Dermal Toxicity (Based on OECD Guideline 402) This test evaluates the toxicity of a substance upon dermal application.

-

Species Selection: A group of healthy adult animals (typically rats, rabbits, or guinea pigs) is selected.

-

Dose Application: The test substance is applied uniformly to a shaved area of the skin (approx. 10% of the body surface area). The area is covered with a porous gauze dressing.

-

Observation Period: Animals are observed for 14 days. Key observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and behavioral patterns.

-

Endpoint: The primary endpoint is mortality. The LD50 (the dose estimated to be lethal to 50% of the test animals) is calculated. For 3-(Azidopropyl)triethoxysilane, this leads to a classification of "Toxic" or "Harmful" in contact with skin.[2][3][7]

Skin Irritation (Based on OECD Guideline 404) This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Species Selection: Typically, a single healthy adult albino rabbit is used.

-

Test Application: A small amount (0.5 mL for liquids) of the substance is applied to a patch of shaved skin. A control patch is left untreated.

-

Exposure and Observation: The substance is held in contact with the skin for 4 hours. After removal, the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours).

-

Scoring: The reactions are scored on a numerical scale. The mean scores determine the irritation category. For this compound, the results lead to the classification "Causes skin irritation".[2][3][5]

Serious Eye Damage (Based on OECD Guideline 405) This test determines the potential for a substance to produce serious, irreversible tissue damage to the eye.

-

Species Selection: A single healthy adult albino rabbit is used.

-

Test Application: A measured amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.

-

Observation Period: The eye is examined at 1, 24, 48, and 72 hours after application. Observations focus on the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Endpoint: If severe and irreversible damage is observed at any point, the test is terminated. The classification "Causes serious eye damage" indicates that the substance can cause significant, persistent tissue damage to the eye.[5]

Safe Handling and Personal Protection

A systematic approach is mandatory when handling 3-(Azidopropyl)triethoxysilane. The following workflow outlines the critical steps for ensuring laboratory safety.

Caption: Workflow for the safe handling of 3-(Azidopropyl)triethoxysilane.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[4] | Protects against splashes that can cause serious eye damage.[4][5] |

| Hand Protection | Neoprene or nitrile rubber gloves.[4] | Prevents skin contact, which causes irritation and toxic effects.[4][5][7] |

| Skin/Body Protection | Wear suitable protective clothing (e.g., lab coat).[4] | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] If inhalation risk is high, use a NIOSH-certified respirator.[4][5] | Protects against irritation of the respiratory tract from vapors or mists.[4][5] |

Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, well-ventilated place.[5][8]

-

Store in sealed containers at temperatures below 30°C.[4][5]

-

Store away from incompatible materials, including acids, alcohols, amines, water, oxidizing agents, and certain metals (copper, lead, silver).[4][5]

Disposal:

-

Waste should be treated as hazardous. Do not dispose of waste into sewers.[4][5]

-

Disposal should be carried out by a licensed professional in accordance with local, state, and federal regulations. Incineration may be a suitable method.[4][5]

References

- 1. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]

- 2. 3-(Azidopropyl)triethoxysilane | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. gelest.com [gelest.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. 3-(azidopropyl)triethoxysilane CAS#: 83315-69-9 [m.chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of azidopropyl silane (B1218182). Understanding these processes is critical for the successful application of this versatile molecule in surface modification, bioconjugation, and materials science, particularly within the realm of drug development where precision and control are paramount. This document outlines the reaction pathways, influencing factors, and general experimental protocols to enable researchers to effectively utilize azidopropyl silane in their work.

Core Concepts: Hydrolysis and Condensation

The utility of azidopropyl silane as a coupling agent is predicated on its ability to undergo a two-stage reaction: hydrolysis followed by condensation.[1] These reactions convert the alkoxysilane into a reactive silanol (B1196071), which can then form stable siloxane bonds with surfaces or other silane molecules.

Hydrolysis is the initial step where the alkoxy groups (e.g., ethoxy or methoxy) on the silicon atom are replaced by hydroxyl groups upon reaction with water.[2] This reaction can be catalyzed by either an acid or a base.[3] The product of this stage is a silanetriol, a molecule with three hydroxyl groups attached to the silicon atom, which is a highly reactive intermediate.[4]

Condensation is the subsequent reaction where the newly formed silanols react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds.[2] This process results in the formation of a polysiloxane network on a surface or the oligomerization of the silane in solution.[1]

The overall reaction scheme can be generalized as follows:

-

Hydrolysis: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

-

Condensation (Self-condensation): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Condensation (Surface Reaction): Substrate-OH + R-Si(OH)₃ → Substrate-O-Si(R)(OH)₂ + H₂O

Where R is the azidopropyl group and R' is the alkyl group of the alkoxy moiety.

Reaction Mechanisms

The hydrolysis and condensation of azidopropyl silane, like other alkoxysilanes, can proceed through different mechanisms depending on the pH of the reaction medium.[3]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy group, making it a better leaving group.[3] This is followed by a nucleophilic attack by water on the silicon atom. The condensation reaction is also catalyzed by acid, but it is generally slower than hydrolysis at low pH.[5] This allows for the accumulation of silanol intermediates in the solution.

Base-Catalyzed Mechanism

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[3] The condensation reaction is significantly faster under basic conditions compared to acidic conditions.[5] This rapid condensation leads to the formation of larger oligomers and potentially colloidal particles in solution.

Key Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly sensitive to several experimental parameters. Careful control of these factors is essential for achieving reproducible and effective surface modifications.

| Parameter | Effect on Hydrolysis | Effect on Condensation | Notes |

| pH | Catalyzed by both acid and base; minimum rate around pH 7.[3] | Significantly faster in basic conditions; slower in acidic conditions.[5] | Acidic conditions (pH 3-4.5) are often used to favor hydrolysis while minimizing premature condensation.[5] |

| Water Concentration | The reaction rate generally increases with higher water concentration.[5] | Higher water concentration can also promote condensation by increasing the concentration of silanols.[6] | A stoichiometric excess of water is required for complete hydrolysis. |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NaOH, ammonia) increase the rate.[3] | The choice of catalyst significantly impacts the final structure of the condensed siloxane network.[4] | Some organofunctional silanes can exhibit intramolecular catalysis.[7] |

| Solvent | Co-solvents like ethanol (B145695) or methanol (B129727) are often used to improve the solubility of the silane in water.[5] | The type of solvent can influence the reaction kinetics and the stability of the silanol intermediates.[7] | The presence of an alcohol co-solvent can potentially slow down the hydrolysis rate.[8] |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation.[9] | Careful temperature control is necessary to avoid uncontrolled polymerization. | |

| Silane Concentration | Higher concentrations can lead to faster reaction rates but also increase the likelihood of premature self-condensation and gelation.[5] | Working with dilute solutions is often recommended for controlled surface modification.[5] | |

| Alkoxy Group | Methoxysilanes typically hydrolyze faster than ethoxysilanes due to lower steric hindrance.[4] |

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general methodology for the hydrolysis of azidopropyl silane for surface modification.

Materials

-

3-Azidopropyltriethoxysilane (or 3-Azidopropyltrimethoxysilane)

-

Ethanol (or Methanol)

-

Deionized water

-

Acid catalyst (e.g., 0.1 M HCl or acetic acid)

-

Substrate with hydroxyl groups (e.g., glass slide, silicon wafer)

General Procedure for Hydrolysis and Surface Deposition

-

Preparation of the Silane Solution:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to between 3.5 and 4.5 using the acid catalyst.[5]

-

Add the azidopropyl silane to the acidified alcohol/water mixture to a final concentration of 1-2% (v/v).

-

Stir the solution for a predetermined time (e.g., 5-60 minutes) to allow for hydrolysis to occur. The optimal hydrolysis time should be determined empirically.

-

-

Substrate Preparation:

-

Clean the substrate thoroughly to ensure a high density of surface hydroxyl groups. This can be achieved through methods such as piranha etching or oxygen plasma treatment.

-

Rinse the substrate with deionized water and dry it under a stream of nitrogen.

-

-

Silanization:

-

Immerse the cleaned and dried substrate in the hydrolyzed silane solution.

-

Allow the reaction to proceed for a specific duration (e.g., 30-120 minutes) at room temperature.

-

Alternatively, the deposition can be performed from the vapor phase for some applications.[1]

-

-

Post-Deposition Treatment:

-

Remove the substrate from the silane solution and rinse it with ethanol to remove any physically adsorbed silane.

-

Cure the substrate in an oven at an elevated temperature (e.g., 110°C) for a defined period (e.g., 30-60 minutes) to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.

-

Monitoring the Reaction

The progress of hydrolysis and condensation can be monitored using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to track the disappearance of alkoxy groups and the appearance of silanol and siloxane species.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The reaction can be followed by observing changes in the Si-O-C and Si-O-Si vibrational bands.[8]

Visualizations

Signaling Pathways

Caption: General reaction pathway for the hydrolysis and condensation of azidopropyl silane.

Experimental Workflow

Caption: A typical experimental workflow for surface modification using azidopropyl silane.

Logical Relationships of Influencing Factors

Caption: Key experimental parameters influencing the kinetics of hydrolysis and condensation.

References

- 1. gelest.com [gelest.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. gelest.com [gelest.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 3-(Azidopropyl)triethoxysilane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Azidopropyl)triethoxysilane in organic solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data, outlines experimental protocols for solubility determination, and offers a predictive assessment of its behavior in various solvent systems.

Executive Summary

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 3-(Azidopropyl)triethoxysilane is essential for predicting its solubility.

| Property | Value |

| Molecular Formula | C9H21N3O3Si |

| Molecular Weight | 247.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.981 g/cm³ |

| Boiling Point | 72-75 °C at 0.5 mmHg |

| Refractive Index | 1.4257 |

| Moisture Sensitivity | Reacts with water |

Data sourced from various technical data sheets.[2]

The molecule possesses both a nonpolar propyl chain and a polar azide (B81097) group, along with hydrolyzable ethoxysilane (B94302) groups. This amphiphilic nature suggests its solubility will be influenced by the polarity of the solvent. The ethoxysilane groups are susceptible to hydrolysis in the presence of moisture, which can affect solubility and stability in protic solvents.[3]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 3-(Azidopropyl)triethoxysilane in common organic solvents can be made. The presence of the triethoxysilane (B36694) group and the propyl chain suggests miscibility with a range of nonpolar and polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of 3-(Azidopropyl)triethoxysilane

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane | Soluble/Miscible | The alkyl chain and the overall molecular structure favor interaction with nonpolar solvents. |

| Polar Aprotic | THF, DMF, DMSO | Soluble/Miscible | The polar azide group and the ethoxy groups can interact with polar aprotic solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble/Miscible (with potential for reaction) | The silane (B1218182) can dissolve in alcohols, but the presence of hydroxyl groups can lead to hydrolysis or transesterification of the ethoxysilane groups over time. |

| Aqueous Solvents | Water | Insoluble (Reacts) | The compound is hydrolytically unstable and will react with water, leading to the formation of silanols and ethanol.[3] |

Experimental Protocols for Solubility Determination

For precise applications, experimental determination of solubility is recommended. The following are detailed methodologies for qualitative and quantitative assessment.

Qualitative Determination of Miscibility/Solubility

This method provides a rapid visual assessment of whether the silane is miscible or soluble in a given solvent at a specific concentration.

Materials:

-

3-(Azidopropyl)triethoxysilane

-

Selected organic solvent

-

Clean, dry vials with caps

-

Vortex mixer

Procedure:

-

To a clean, dry vial, add 1 mL of the selected organic solvent.

-

Add a specific volume of 3-(Azidopropyl)triethoxysilane to the solvent. For a miscibility test, an equal volume (1 mL) can be used. To test for solubility at a certain concentration (e.g., 20% v/v), add the corresponding volume (0.2 mL).

-

Cap the vial securely and vortex for approximately 30 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background.

-

Record the observation:

-

Miscible: A single, clear, and uniform phase is observed.

-

Soluble: The silane dissolves completely, resulting in a clear solution with no visible particles.

-

Partially Soluble: Some of the silane dissolves, but undissolved droplets or a separate layer are visible.

-

Insoluble: The silane does not dissolve and remains as a distinct, separate phase.

-

Quantitative Determination of Solubility by Gravimetric Analysis

This method determines the saturation solubility of the silane in a solvent at a specific temperature.

Materials:

-

3-(Azidopropyl)triethoxysilane

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., screw-cap flask)

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a supersaturated solution by adding an excess of 3-(Azidopropyl)triethoxysilane to a known volume of the solvent in the preparation vessel.

-

Seal the vessel and place it in a constant temperature bath, agitating for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the solution to stand undisturbed in the temperature bath for any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved silane.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

The mass of the dissolved silane is the final weight of the dish minus the initial tared weight.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of 3-(Azidopropyl)triethoxysilane in an organic solvent.

Caption: Workflow for determining the solubility of 3-(Azidopropyl)triethoxysilane.

Conclusion

While quantitative solubility data for 3-(Azidopropyl)triethoxysilane in organic solvents is not extensively documented, its chemical structure suggests good solubility in a range of common nonpolar and polar aprotic solvents. Caution should be exercised when using protic solvents due to the potential for hydrolysis. The experimental protocols provided in this guide offer a reliable framework for researchers to determine precise solubility values tailored to their specific applications, ensuring optimal performance of this versatile silane coupling agent.

References

key functional groups in 3-(Azidopropyl)triethoxysilane

An In-depth Technical Guide to the Key Functional Groups of 3-(Azidopropyl)triethoxysilane

Introduction

3-(Azidopropyl)triethoxysilane (APTES) is a bifunctional organosilane compound with the chemical formula C9H21N3O3Si.[1][2] It is a versatile molecule widely employed as a silane (B1218182) coupling agent, particularly in the fields of materials science, biotechnology, and drug development.[1][3] Its utility stems from the presence of two distinct functional groups: a triethoxysilane (B36694) group and a terminal azide (B81097) group, which allow it to bridge inorganic substrates and organic biomolecules.[4] This guide provides a detailed examination of these core functional groups, their reactivity, and experimental applications for researchers, scientists, and professionals in drug development.

The Triethoxysilane Functional Group: A Gateway to Surface Modification

The triethoxysilane group, -Si(OC2H5)3, is the anchor of the APTES molecule, enabling its covalent attachment to a variety of inorganic surfaces.[5][6] This functionality is crucial for applications requiring the immobilization of biomolecules or the functionalization of materials.

Reactivity and Mechanism

The primary reaction of the triethoxysilane group is hydrolysis, followed by condensation.[7] In the presence of water, the three ethoxy groups (-OC2H5) hydrolyze to form reactive silanol (B1196071) groups (-Si(OH)3) and ethanol (B145695) as a byproduct.[4][7] This reaction is a critical first step for surface modification and can be catalyzed by acidic or basic conditions.[7]

Following hydrolysis, the newly formed silanol groups can undergo condensation in two ways:

-

Intermolecular Condensation: Silanol groups on adjacent APTES molecules can react to form a polymeric siloxane network (Si-O-Si).

-

Surface Condensation: The silanol groups can react with hydroxyl (-OH) groups present on the surface of substrates like glass, silicon oxide, and metal oxides, forming stable, covalent Si-O-substrate bonds.[1][3]

This process results in a durable, self-assembled monolayer of APTES on the substrate, with the azidopropyl chains oriented away from the surface, ready for further functionalization.

Quantitative Data: Triethoxysilane Group

| Property | Value | Source |

| Molecular Formula | C6H15O3Si (for the functional group) | [5] |

| Boiling Point | 134-135 °C | [8] |

| Density | 0.89 g/cm³ at 25 °C | [8] |

| Refractive Index | n20/D 1.377 | [6] |

Experimental Protocol: Surface Functionalization with APTES

This protocol describes a general procedure for the functionalization of a silicon oxide surface.

Materials:

-

Silicon oxide substrate (e.g., glass slide, silicon wafer)

-

3-(Azidopropyl)triethoxysilane (APTES)

-

Anhydrous toluene (B28343)

-

Deionized water

-

Ethanol

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning: Thoroughly clean the silicon oxide substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

-

Pre-treatment: To ensure a high density of hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse extensively with deionized water and dry with nitrogen.

-

Silanization Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Surface Functionalization: Immerse the cleaned and dried substrate in the APTES solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The presence of trace amounts of water is necessary to initiate hydrolysis.[9]

-

Washing: After the reaction, remove the substrate and wash it thoroughly with toluene to remove any non-covalently bound silane. Follow with a rinse in ethanol.

-

Curing: Cure the functionalized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Final Rinse and Storage: Allow the substrate to cool, then sonicate briefly in ethanol to remove any remaining unbound molecules. Dry with nitrogen and store in a desiccator until further use.

References

- 1. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]

- 2. 3-(Azidopropyl)triethoxysilane | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]

- 4. CAS 83315-69-9: 3-(azidopropyl)triethoxysilane [cymitquimica.com]

- 5. Triethoxysilane - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Triethoxysilane | 998-30-1 [chemicalbook.com]

- 9. Bioconjugation application notes [bionordika.fi]

Stability and Storage of 3-(Azidopropyl)triethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Azidopropyl)triethoxysilane (APTES). Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile crosslinking agent in research and development applications, particularly in the fields of materials science and bioconjugation.

Core Concepts: Chemical Stability and Reactivity

3-(Azidopropyl)triethoxysilane is a bifunctional molecule featuring a terminal azide (B81097) group and a triethoxysilyl group. Its stability is primarily influenced by the reactivity of the triethoxysilyl moiety, which is susceptible to hydrolysis in the presence of moisture. This hydrolysis is a crucial first step in the formation of siloxane bonds, which are responsible for the compound's utility in surface modification and as a coupling agent.

The azide group is relatively stable at ambient temperatures but can undergo decomposition at elevated temperatures, typically around 175-200°C. This thermal decomposition proceeds through the elimination of nitrogen gas and the formation of a highly reactive nitrene intermediate.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and reactivity of 3-(Azidopropyl)triethoxysilane. The compound is sensitive to moisture, heat, and certain metals.

| Parameter | Recommendation | Rationale |

| Temperature | Store in sealed containers below 30°C.[1][2] Some suppliers recommend storage at <-15°C.[3] | Minimizes hydrolysis and potential slow build-up of nitrogen pressure from azide decomposition.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, which initiates hydrolysis of the triethoxysilyl group.[4] |

| Container | Keep container tightly closed and in an upright position.[1][2][5] | Prevents leakage and exposure to air and moisture. |

| Incompatible Materials | Acids, alcohols, amines, moisture, oxidizing agents, peroxides, and water.[1][2] | Reacts with water and moisture in the air, liberating ethanol (B145695).[1][2] Contact with strong acids can lead to the formation of toxic hydrazoic acid.[1][2] |

| Hazardous Reactions | Avoid contact with copper, cadmium, brass, bronze, lead, silver, and mercury.[1][2] | May form explosive metal azides upon contact with these metals.[1][2] |

| Ventilation | Store in a well-ventilated place.[1][2] | Ensures any potential vapors do not accumulate. |

Signaling Pathways and Logical Relationships

The primary reaction pathway affecting the stability of 3-(Azidopropyl)triethoxysilane in the presence of water is hydrolysis and subsequent condensation.

Caption: Hydrolysis and condensation pathway of 3-(Azidopropyl)triethoxysilane.

A logical workflow for the proper storage and handling of 3-(Azidopropyl)triethoxysilane is crucial to maintain its chemical integrity.

Caption: Recommended storage and handling workflow for 3-(Azidopropyl)triethoxysilane.

Experimental Protocols for Stability Assessment

Objective: To quantitatively assess the hydrolytic stability of 3-(Azidopropyl)triethoxysilane in an aqueous solution over time by ¹H NMR spectroscopy.

Materials:

-

3-(Azidopropyl)triethoxysilane

-

Deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Internal standard (e.g., a compound with a stable, non-overlapping signal)

Procedure:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a precisely weighed amount of 3-(Azidopropyl)triethoxysilane (e.g., 5 mg) in a deuterated organic solvent (e.g., 0.9 mL of DMSO-d₆).

-

Add a known amount of an internal standard.

-

Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity and identity of the starting material.

-

-

Initiation of Hydrolysis:

-

Add a specific volume of D₂O (e.g., 0.1 mL for a 10% D₂O solution) to the NMR tube.

-

Shake the tube to ensure thorough mixing.

-

-

NMR Data Acquisition:

-

Immediately acquire a ¹H NMR spectrum.

-

Continue to acquire spectra at predetermined time intervals (e.g., 10 minutes, 1 hour, 6 hours, 24 hours) to monitor the changes in the signals corresponding to the ethoxy groups of the silane (B1218182) and the appearance of signals from the liberated ethanol.

-

-

Data Analysis:

-

Integrate the signals corresponding to the ethoxy protons of 3-(Azidopropyl)triethoxysilane and the methyl or methylene (B1212753) protons of the liberated ethanol.

-

Calculate the percentage of hydrolysis at each time point by comparing the integral of the ethanol signals to the initial integral of the ethoxy signals.

-

The degradation of the parent compound can be quantified by comparing the integral of a characteristic proton signal of the azidopropyl chain (which should remain stable during hydrolysis) to the integral of the internal standard.

-

Expected Observations:

-

A decrease in the intensity of the signals corresponding to the ethoxy groups (-OCH₂CH₃) of 3-(Azidopropyl)triethoxysilane.

-

A corresponding increase in the intensity of the signals for ethanol.

-

The appearance of new, broad signals in the silanol (B1196071) region of the spectrum, indicating the formation of hydrolyzed intermediates and condensed species.

This protocol provides a framework for quantitatively assessing the stability of 3-(Azidopropyl)triethoxysilane under specific conditions. For a comprehensive stability study, this experiment should be repeated at different temperatures and pH values. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to quantify the parent compound and its degradation products.

References

- 1. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Surface Modification with 3-(Azidopropyl)triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with 3-(Azidopropyl)triethoxysilane (APTES) is a critical technique for the functionalization of various substrates, including glass, silicon wafers, and other metal oxides. This organosilane introduces a terminal azide (B81097) group onto the surface, which serves as a versatile chemical handle for the covalent attachment of biomolecules and other moieties through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the stable and specific immobilization of proteins, peptides, nucleic acids, and drug molecules, which is essential in the development of biosensors, microarrays, drug delivery systems, and other advanced biomaterials.

The silanization process involves the hydrolysis of the triethoxysilane (B36694) groups in the presence of water, leading to the formation of reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds. The propyl chain acts as a spacer, and the terminal azide group is then available for subsequent conjugation reactions.

Data Presentation: Surface Characterization

The successful modification of a surface with 3-(Azidopropyl)triethoxysilane can be verified and quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained from the characterization of aminosilane-modified surfaces, which are expected to be comparable to azidosilane-modified surfaces under similar conditions.

| Parameter | Method | Substrate | Silane (B1218182) Concentration | Reaction Time | Typical Values |

| Water Contact Angle | Goniometry | Glass | 2% (v/v) in ethanol (B145695) | 20 min | 55-65°[1] |

| Silicon Wafer | 5% (v/v) in toluene (B28343) | 1 hour | 60-70° | ||

| Layer Thickness | Ellipsometry | Silicon Wafer | 1% (v/v) in toluene | 2 hours | 1.5 - 2.5 nm[2] |

| Silicon Wafer | 5% (v/v) in ethanol | 20 hours | ~140 nm (multilayer)[2] | ||

| Azide Group Density | XPS (N1s signal) | Silicon Wafer | 2% (v/v) in toluene | 2 hours | N/Si ratio of 0.1-0.2[3] |

| Fluorescence Labeling | Glass | 1% (v/v) in ethanol | 1 hour | 1-5 azides/nm² |

Experimental Protocols

Protocol 1: Surface Modification of Silicon Wafers/Glass Slides with 3-(Azidopropyl)triethoxysilane

This protocol details the procedure for creating a self-assembled monolayer of 3-(Azidopropyl)triethoxysilane on silicon or glass surfaces.

Materials:

-

Silicon wafers or glass slides

-

3-(Azidopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene (or Ethanol)

-

Acetone (B3395972), reagent grade

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30%

-

Deionized (DI) water

-

Nitrogen gas, high purity

-

Glass beakers and petri dishes

-